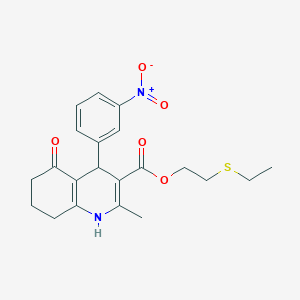![molecular formula C17H14N2O2S B4985456 2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile CAS No. 3340-68-9](/img/structure/B4985456.png)
2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile
Overview
Description
2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound belongs to the class of isoquinoline derivatives and has been found to exhibit various biological activities.
Scientific Research Applications
2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been found to have antiviral activity against the hepatitis C virus.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties are due to its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 and phosphodiesterase-4. Furthermore, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in vitro and in vivo. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Furthermore, it has been suggested that this compound has antiviral activity against the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile in lab experiments is its ability to exhibit various biological activities. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile. One potential area of research is its use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Additionally, research on the potential use of this compound as an antiviral agent is warranted. Furthermore, studies on the mechanism of action of 2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile are needed to gain a better understanding of its biological activities. Finally, further research is needed to determine the potential toxicity of this compound and its effects on human health.
Conclusion
In conclusion, 2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile is a chemical compound that exhibits various biological activities. Its potential applications in medicine have made it a topic of interest in scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to determine the full potential of this compound in the field of medicine.
Synthesis Methods
The synthesis of 2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile involves the reaction of 4-methylbenzenesulfonyl chloride with 1,2-dihydroisoquinoline in the presence of a base such as triethylamine. The resulting product is then treated with sodium cyanide to obtain the final compound.
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1H-isoquinoline-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-13-6-8-15(9-7-13)22(20,21)19-11-10-14-4-2-3-5-16(14)17(19)12-18/h2-11,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAMNXBOSSTXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C3C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292398 | |
| Record name | 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile | |
CAS RN |
3340-68-9 | |
| Record name | NSC82272 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4985381.png)

![methyl 3-(3-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4985392.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4985405.png)
![4-[3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B4985410.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B4985412.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4985426.png)
![1-(3,5-dimethylphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4985433.png)
![N-1,3-benzodioxol-5-yl-3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B4985446.png)
![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4985454.png)
![1-[3-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4985458.png)

![5-[4-(allyloxy)-3-chlorobenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4985471.png)